molecular formula C8H4BrClN2O B3164018 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde CAS No. 887568-38-9

4-Bromo-6-chloro-1H-indazole-3-carbaldehyde

Cat. No.: B3164018
CAS No.: 887568-38-9
M. Wt: 259.49 g/mol
InChI Key: FYXXDHAZXFYWTQ-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-1H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

The synthesis of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde typically involves the diazotization of 4-chloro-2-fluoroaniline with sodium nitrite and nitrite . This reaction is followed by a series of steps to introduce the bromo and aldehyde groups at the appropriate positions on the indazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Bromo-6-chloro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo and chloro substituents can undergo nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, indazole derivatives have been shown to inhibit enzymes like phosphoinositide 3-kinase, which plays a role in cell growth and survival . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to therapeutic effects.

Comparison with Similar Compounds

4-Bromo-6-chloro-1H-indazole-3-carbaldehyde can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

4-bromo-6-chloro-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-5-1-4(10)2-6-8(5)7(3-13)12-11-6/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXXDHAZXFYWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)C=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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